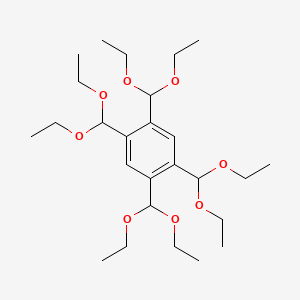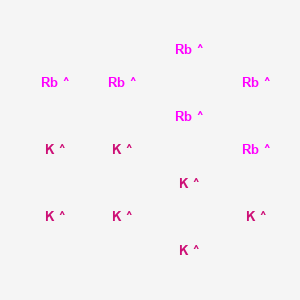
3,3-Dimethyltridecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyltridecan-2-one is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a ketone functional group at the second carbon and two methyl groups attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltridecan-2-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 3,3-dimethylbutan-2-one with a long-chain alkyl halide under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3,3-Dimethyltridecan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in substitution reactions, particularly under conditions that favor nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyltridecan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 3,3-Dimethyltridecan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
3,3-Dimethylbutan-2-one: A shorter chain analog with similar reactivity but different physical properties.
3,3-Dimethylpentan-2-one: Another analog with a slightly longer chain, used in similar applications.
Uniqueness: 3,3-Dimethyltridecan-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.
特性
CAS番号 |
62399-69-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
3,3-dimethyltridecan-2-one |
InChI |
InChI=1S/C15H30O/c1-5-6-7-8-9-10-11-12-13-15(3,4)14(2)16/h5-13H2,1-4H3 |
InChIキー |
ZLHSHDDDSOCUIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
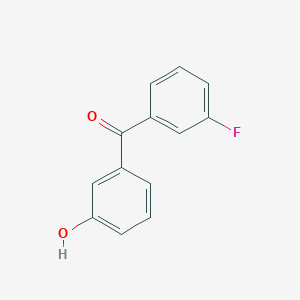

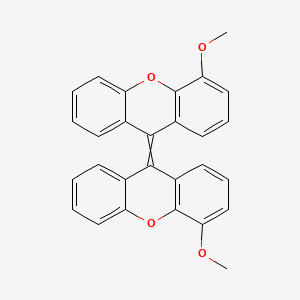

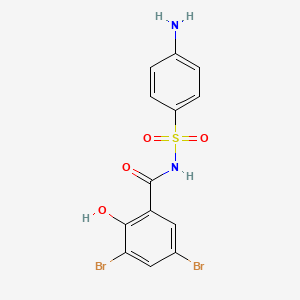

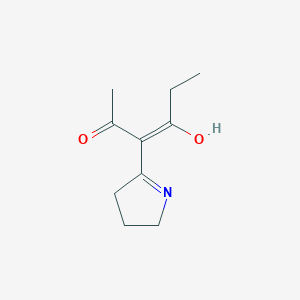
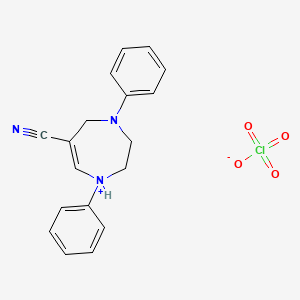

![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)

